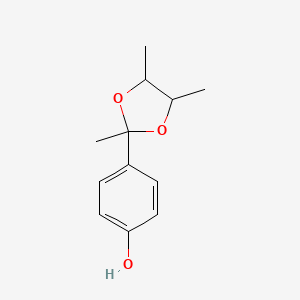
4-(2,4,5-Trimethyl-1,3-dioxolan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4,5-Trimethyl-1,3-dioxolan-2-yl)phenol is an organic compound characterized by the presence of a phenol group attached to a dioxolane ring. This compound is notable for its unique structure, which includes three methyl groups on the dioxolane ring, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Trimethyl-1,3-dioxolan-2-yl)phenol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvents: Common solvents include toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,5-Trimethyl-1,3-dioxolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The dioxolane ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced dioxolane derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4-(2,4,5-Trimethyl-1,3-dioxolan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4,5-Trimethyl-1,3-dioxolan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and participate in various biochemical pathways, while the dioxolane ring provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methoxyphenol: Similar structure with a methoxy group on the phenol ring.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a dioxolane ring with different substituents.
Uniqueness
4-(2,4,5-Trimethyl-1,3-dioxolan-2-yl)phenol is unique due to its specific substitution pattern on the dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science.
Properties
CAS No. |
61920-04-5 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-(2,4,5-trimethyl-1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C12H16O3/c1-8-9(2)15-12(3,14-8)10-4-6-11(13)7-5-10/h4-9,13H,1-3H3 |
InChI Key |
VZEWYKXPDYZWBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)(C)C2=CC=C(C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


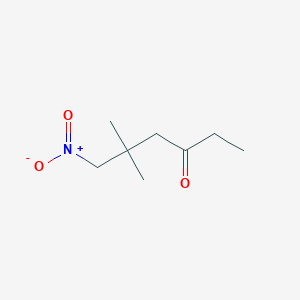
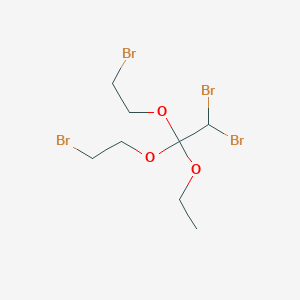
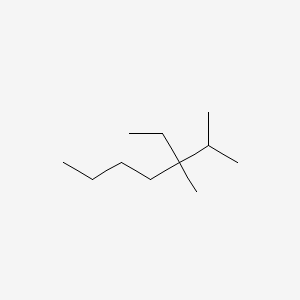
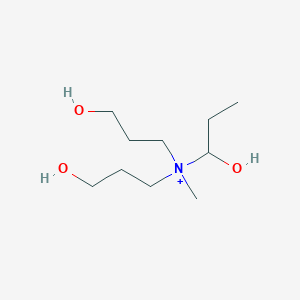
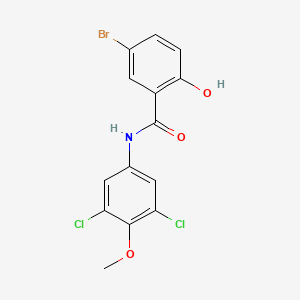
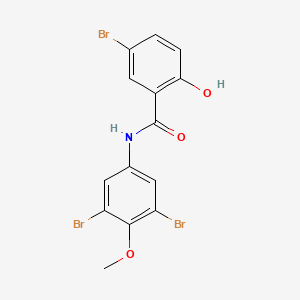
![(3R,4S)-3,4-dimethoxyspiro[thietane-2,9'-thioxanthene]](/img/structure/B14548226.png)

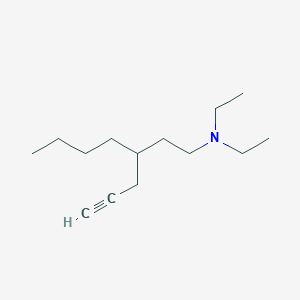
![(E)-1-[4-(2-Chloroethoxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14548246.png)
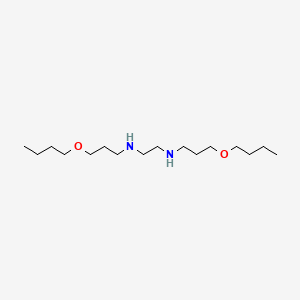


![3,5,6,7-Tetraphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14548296.png)
